

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *5-Fluorothiophene-2-carbonyl chloride*

CAS No.: 207849-74-9

Cat. No.: B1627671

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5-Fluorothiophene-2-carbonyl chloride stands as a highly reactive and valuable intermediate in the synthesis of complex organic molecules. As a derivative of thiophene, a privileged scaffold in medicinal chemistry, its structure is of significant interest to researchers in drug discovery and materials science.^[1] The presence of the acyl chloride functional group designates it as a powerful acylating agent, while the fluorine atom at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and the properties of its downstream derivatives.

This guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of **5-Fluorothiophene-2-carbonyl chloride**. While direct experimental data for this specific molecule is sparse in the literature, this document leverages established chemical principles, data from its immediate precursor, and validated protocols for analogous compounds to offer a robust and scientifically grounded resource. We will explore the causality behind its synthesis, the mechanisms of its characteristic reactions, and provide actionable protocols for its use in the laboratory.

Physicochemical and Spectroscopic Profile

Precise experimental data for **5-Fluorothiophene-2-carbonyl chloride** is not widely published. However, we can define its basic molecular properties and predict its spectroscopic

characteristics based on its structure and data from its precursor, 5-fluorothiophene-2-carboxylic acid.[2]

Molecular Properties

The fundamental properties of the molecule are summarized in the table below. Calculated values are derived from the molecular formula, while physical properties are noted as unavailable from the surveyed literature, a critical piece of information for any researcher planning to handle this compound.

Property	Value	Source / Method
Molecular Formula	C ₅ H ₂ ClFOS	Calculation
Molecular Weight	164.58 g/mol	Calculation
Appearance	Data not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-

Predicted Spectroscopic Data

The expected spectroscopic signatures are crucial for reaction monitoring and product confirmation.

- ¹H NMR:** The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. Based on the spectrum of the carboxylic acid precursor (δ 7.47 (t, 1H, J=4 Hz), 6.84 (dd, 1H, J=2, 4 Hz) in d₆-DMSO), the proton at the 3-position will likely appear further downfield than the proton at the 4-position, both showing coupling to each other and to the fluorine atom.[2]
- ¹³C NMR:** The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm for acyl chlorides. The carbon atoms of the thiophene ring will appear in the aromatic region, with the carbon bonded to fluorine (C5) showing a large one-bond C-F coupling constant.

- ^{19}F NMR: A single resonance is expected, coupled to the proton at the 4-position of the thiophene ring.
- Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching absorption is predicted at a high wavenumber, typically $>1750\text{ cm}^{-1}$, which is characteristic of reactive acyl chlorides.[3]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) at $m/z \approx 164$ and a characteristic $\text{M}+2$ peak with approximately one-third the intensity due to the ^{37}Cl isotope. A prominent fragment would correspond to the loss of the chlorine radical ($\text{M}-35$).

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of **5-Fluorothiophene-2-carbonyl chloride** involves the chlorination of its corresponding carboxylic acid. This precursor, 5-fluorothiophene-2-carboxylic acid, is accessible via a robust, high-yield synthetic route.[2][4]

Synthesis of the Precursor: 5-Fluorothiophene-2-carboxylic acid

The synthesis begins with the fluorodenitration of commercially available 5-nitrothiophene-2-carbonitrile, followed by hydrolysis. This method advantageously avoids the use of hazardous fluorinating agents like perchloryl fluoride.[2]

Protocol 1: Synthesis of 5-Fluorothiophene-2-carboxylic acid[2]

- Step 1: Synthesis of 5-Fluorothiophene-2-carbonitrile
 - Combine 5-nitrothiophene-2-carbonitrile (10.0 g, 64.9 mmol), spray-dried potassium fluoride (18.9 g, 323.6 mmol), tetraphenylphosphonium bromide (2.5 g, 6.0 mmol), and phthaloyl dichloride (9.5 mL, 66.0 mmol) in sulfolane (200 mL).
 - Heat the mixture to 180°C and maintain for 2 hours.
 - Cool the mixture, pour it into water, and extract with diethyl ether.

- Wash the combined organic extracts successively with 1N NaOH, water, and brine.
- Dry the organic layer over MgSO_4 , concentrate in vacuo, and purify by flash chromatography (silica gel, diethyl ether/pentane 1:2) to yield the nitrile intermediate.
- Step 2: Hydrolysis to 5-Fluorothiophene-2-carboxylic acid
 - Create a biphasic mixture of 5-fluorothiophene-2-carbonitrile (1.5 g, 11.8 mmol) and 1.0 N NaOH (25 mL, 24.8 mmol).
 - Reflux the mixture for 3 hours.
 - After cooling, pour the mixture into water and wash with diethyl ether to remove any unreacted starting material.
 - Acidify the aqueous layer to pH 1 using 1N HCl.
 - Extract the acidified aqueous layer with methylene chloride.
 - Wash the combined organic extracts with water and brine, dry over MgSO_4 , and concentrate in vacuo to yield the solid product. Trituration with hexane affords pure 5-fluorothiophene-2-carboxylic acid.^[2]

Conversion to 5-Fluorothiophene-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl_2) is a common and effective reagent for this purpose, as its byproducts (SO_2 and HCl) are gaseous, which simplifies purification.^{[5][6]}

Causality: The mechanism involves the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly effective chlorosulfite leaving group. This activates the carbonyl carbon for nucleophilic attack by a chloride ion.^{[7][8]}

Caption: Mechanism of Carboxylic Acid Chlorination with SOCl_2 .

Protocol 2: General Procedure for Synthesis of **5-Fluorothiophene-2-carbonyl chloride**

- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried.
- Reaction: Place 5-fluorothiophene-2-carboxylic acid (1.0 eq) in the flask and add thionyl chloride (2.0-3.0 eq), either neat or with an anhydrous solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]
- Heating: Gently heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS for the formation of the methyl ester.
- Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation (under atmospheric or reduced pressure). The crude **5-Fluorothiophene-2-carbonyl chloride** can then be purified by vacuum distillation.

Chemical Reactivity: The Nucleophilic Acyl Substitution

The primary mode of reactivity for **5-Fluorothiophene-2-carbonyl chloride** is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles.[9][10]

Expert Insight: The strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 5-position is expected to further increase the partial positive charge on the carbonyl carbon. This makes **5-Fluorothiophene-2-carbonyl chloride** a particularly reactive electrophile, likely exceeding the reactivity of its 5-chloro analogue.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbonyl carbon, breaking the π -bond and forming a tetrahedral intermediate. In the second step, the carbonyl π -bond reforms, and the chloride ion is eliminated as a stable leaving group.[11]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reaction with Amines (Aminolysis)

Reaction with primary or secondary amines yields the corresponding amides. This is a highly efficient and common reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

Protocol 3: General Procedure for Amide Synthesis

- Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add a solution of **5-Fluorothiophene-2-carbonyl chloride** (1.05 eq) in the same solvent dropwise to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude amide by column chromatography or recrystallization.

Reaction with Alcohols/Phenols (Alcoholysis/Phenolysis)

Reaction with alcohols or phenols produces the corresponding esters. These reactions may be slower than aminolysis and are often catalyzed by a base like pyridine, which can also act as a nucleophilic catalyst.

Protocol 4: General Procedure for Ester Synthesis

- Dissolve the alcohol or phenol (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or neat pyridine) under an inert atmosphere.
- Add a base such as pyridine or triethylamine (1.1 eq).

- Cool the solution to 0°C.
- Slowly add **5-Fluorothiophene-2-carbonyl chloride** (1.05 eq).
- Stir the reaction at 0°C to room temperature until completion (monitor by TLC).
- Work up the reaction by washing with dilute HCl (to remove excess base), water, and brine.
- Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation.

Handling, Storage, and Safety

As a reactive acyl chloride, **5-Fluorothiophene-2-carbonyl chloride** must be handled with appropriate caution. The safety profile can be inferred from analogous compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Hazards:
 - Corrosive: Expected to cause severe skin burns and serious eye damage.[\[15\]](#)
 - Moisture Sensitive: Reacts violently with water and moisture to release corrosive HCl gas. [\[16\]](#)
 - Lachrymator: Acyl chlorides are typically strong lachrymators (tear-inducing).
 - Toxicity: Likely harmful if inhaled, swallowed, or absorbed through the skin.[\[15\]](#)
- Handling:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[\[17\]](#)
 - Use only dry glassware and inert-atmosphere techniques (e.g., nitrogen or argon blanket).
- Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[\[18\]](#)
- Storage under an inert atmosphere is highly recommended to prevent degradation.

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